molecular formula C20H19N5O2 B2883537 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1359149-68-0

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2883537
CAS No.: 1359149-68-0
M. Wt: 361.405
InChI Key: JYXPUDLDHZERQU-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is an intriguing synthetic compound with a complex chemical structure, making it a significant subject of study in various scientific fields. This compound's unique arrangement of triazoloquinoxaline and p-tolyl groups imbues it with potential biological and chemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps:

  • Formation of the triazoloquinoxaline core: : This is usually achieved by reacting a suitable quinoxaline derivative with a triazole precursor under specific conditions, such as elevated temperatures and the presence of a catalyst.

  • Attachment of the ethyl group: : This step involves an alkylation reaction where an ethyl group is introduced to the triazoloquinoxaline core using an ethylating agent.

  • Acetylation: : This process attaches the acetyl group to the nitrogen of the triazoloquinoxaline, forming the acetamide.

  • Introduction of the p-tolyl group: : This step typically involves a reaction with a p-tolylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would scale up these laboratory procedures, optimizing the reactions for higher yield and purity while ensuring safety and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, such as:

  • Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of new oxidized derivatives.

  • Reduction: : Reductive conditions can potentially modify the compound, leading to a different set of reduced products.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amide or aromatic positions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution reagents: : Various halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used but can include a range of oxidized, reduced, or substituted derivatives that retain the core triazoloquinoxaline structure.

Scientific Research Applications

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide finds applications in multiple research areas:

  • Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

  • Biology: : This compound is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research explores its potential as a pharmacologically active agent, particularly in drug development.

  • Industry: : Its stability and unique structure make it useful in materials science and as a component in specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved depend on the biological context but can include inhibition of enzymatic activity or interference with cellular signaling.

Comparison with Similar Compounds

Comparing 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide to similar compounds highlights its uniqueness:

  • Triazoloquinoxaline derivatives: : Compounds like 1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline share structural similarities but differ in their functional groups and biological activity.

  • Acetamide derivatives: : Compounds such as N-(p-tolyl)acetamide have similar side chains but lack the triazoloquinoxaline core, resulting in different properties.

  • Quinoxaline derivatives: : Quinoxaline compounds without the triazole moiety exhibit distinct chemical and biological behaviors compared to the integrated structure of the compound .

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-6-4-5-7-16(15)25(17)19)12-18(26)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXPUDLDHZERQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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